molecular formula C5H4BrFN2O2 B6279054 2-(4-bromo-1H-pyrazol-1-yl)-2-fluoroacetic acid CAS No. 1501385-41-6

2-(4-bromo-1H-pyrazol-1-yl)-2-fluoroacetic acid

Cat. No.: B6279054
CAS No.: 1501385-41-6
M. Wt: 223
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Description

2-(4-Bromo-1H-pyrazol-1-yl)-2-fluoroacetic acid is a chemical compound characterized by its bromo-pyrazole and fluoroacetic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-fluoroacetic acid typically involves the following steps:

  • Bromination: The starting material, 1H-pyrazole, undergoes bromination to introduce the bromo group at the 4-position.

  • Fluorination: The brominated pyrazole is then subjected to fluorination to introduce the fluoro group at the 2-position.

  • Carboxylation: Finally, the fluorinated pyrazole undergoes carboxylation to introduce the acetic acid group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-1H-pyrazol-1-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the functional groups.

  • Substitution: Substitution reactions can introduce different substituents at the pyrazole or acetic acid positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with modified functional groups.

  • Substitution Products: Derivatives with different substituents at the pyrazole or acetic acid positions.

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)-2-fluoroacetic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate the effects of bromo-pyrazole and fluoroacetic acid derivatives on biological systems.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-bromo-1H-pyrazol-1-yl)-2-fluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bromo-pyrazole group can interact with enzymes and receptors, while the fluoroacetic acid group can influence metabolic pathways.

Comparison with Similar Compounds

  • 2-(4-Chloro-1H-pyrazol-1-yl)-2-fluoroacetic acid

  • 2-(4-Iodo-1H-pyrazol-1-yl)-2-fluoroacetic acid

  • 2-(4-Bromo-1H-pyrazol-1-yl)ethanol

Uniqueness: 2-(4-Bromo-1H-pyrazol-1-yl)-2-fluoroacetic acid is unique due to its combination of bromo-pyrazole and fluoroacetic acid functional groups, which provide distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

1501385-41-6

Molecular Formula

C5H4BrFN2O2

Molecular Weight

223

Purity

95

Origin of Product

United States

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